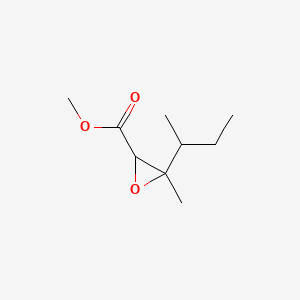![molecular formula C15H22O3 B11958169 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate CAS No. 5349-86-0](/img/structure/B11958169.png)
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical behavior and potential utility in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate typically involves the reaction of 4-(2-Methylbutan-2-yl)phenol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-70°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Phenoxy acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy compounds
Aplicaciones Científicas De Investigación
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate
- Ethyl 2-[4-(2-methylbutan-2-yl)phenoxy]acetate
Uniqueness
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5349-86-0 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2-[4-(2-methylbutan-2-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C15H22O3/c1-5-15(3,4)13-6-8-14(9-7-13)18-11-10-17-12(2)16/h6-9H,5,10-11H2,1-4H3 |
Clave InChI |
ICMMKRCNCRTGKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



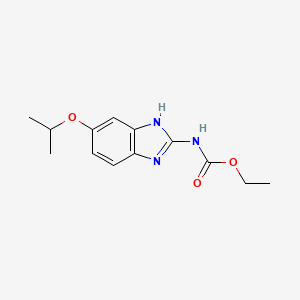

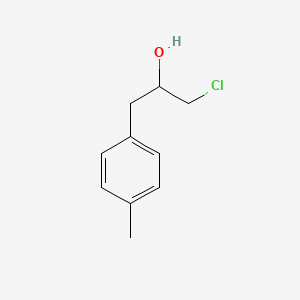




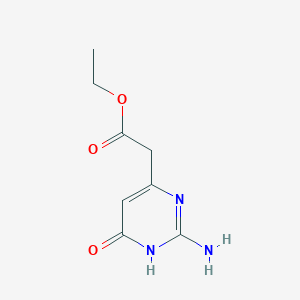
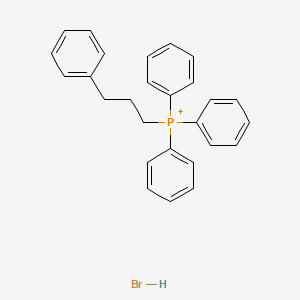
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
